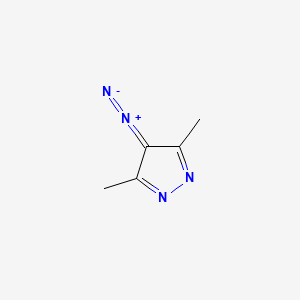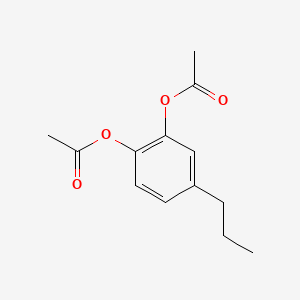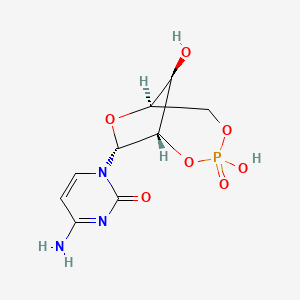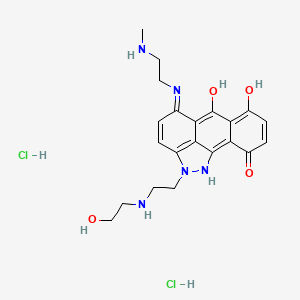
Teloxantrone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Teloxantrone Hydrochloride is the hydrochloride salt of an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis
Aplicaciones Científicas De Investigación
1. Cancer Treatment Research
Teloxantrone hydrochloride, as mitoxantrone, has been a focus in cancer treatment research. It's been used in combination therapies for various cancers, demonstrating significant clinical efficacy. For instance, in breast cancer treatment, a combination of mitoxantrone hydrochloride, vincristine sulfate, and prednisolone showed a response rate of 52.2%, with a survival benefit in responsive patients (Katsumata et al., 2003).
2. Multiple Sclerosis (MS) Management
Mitoxantrone hydrochloride has been investigated for its role in managing multiple sclerosis (MS). Studies show its usefulness in reducing clinical attack rates and disease progression in patients with relapsing MS (Goodin et al., 2003). Another study evaluated its efficacy and safety in patients with highly relapsing neuromyelitis optica, showing reduced relapse rates and functional stabilization (Kim et al., 2011).
3. Sentinel Lymph Node Identification in Breast Cancer
Recent research has explored the use of mitoxantrone hydrochloride injection for tracing sentinel lymph nodes in breast cancer. A phase 3 trial demonstrated its non-inferiority to the standard technique, suggesting its potential for use in early-stage breast cancer (Yang et al., 2022).
4. Interaction with DNA Structures
Mitoxantrone's interaction with DNA structures, particularly DNA quadruplexes, has been a topic of interest. A study highlighted its binding with the G-quadruplex DNA sequence, relevant for understanding its mechanism of action and guiding drug design (Tripathi et al., 2016).
Propiedades
Número CAS |
123830-79-5 |
|---|---|
Nombre del producto |
Teloxantrone hydrochloride |
Fórmula molecular |
C21H27Cl2N5O4 |
Peso molecular |
484.4 g/mol |
Nombre IUPAC |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride |
InChI |
InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H |
Clave InChI |
YPKURCRDOQMMLW-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
SMILES canónico |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl |
Sinónimos |
CI 937 CI-937 Dup 937 Dup-937 teloxantrone teloxantrone hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



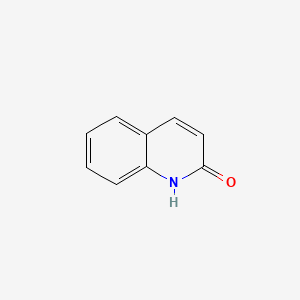
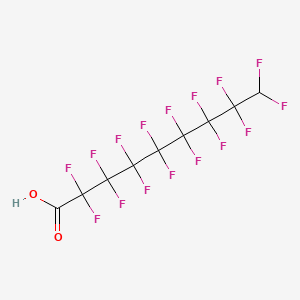
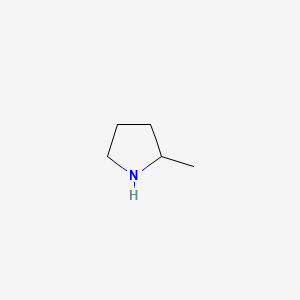
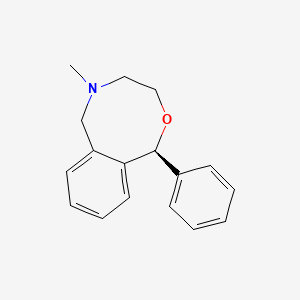
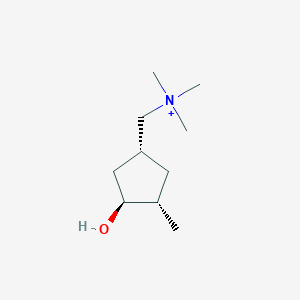


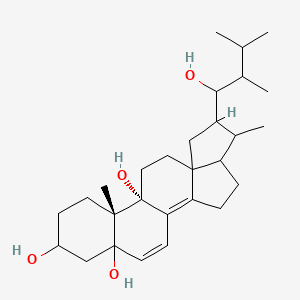
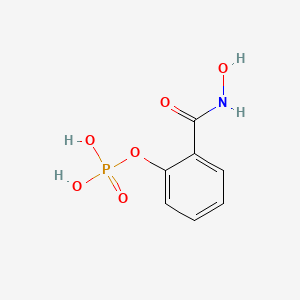
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
